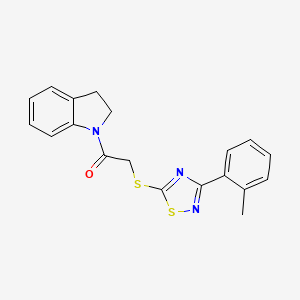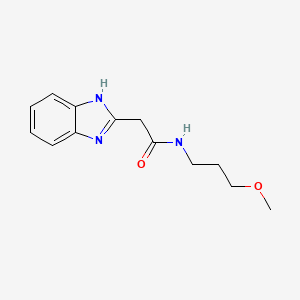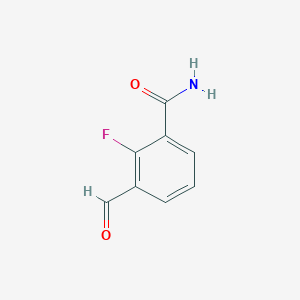
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, and its derivatives have been extensively researched for their potential biological activities. A notable area of application is in the synthesis of novel derivatives with promising antibacterial and antifungal activities. Research has shown that certain indole derivatives exhibit significant antimicrobial properties, making them potential candidates for pharmaceutical development. For instance, the synthesis of novel 1H-indole derivatives has been explored, highlighting the compound's potential in combating microbial infections. These derivatives were synthesized through reactions involving indole and various acetophenones, subsequently screened for their antimicrobial activities against pathogens like Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial efficacy, indicating the compound's utility in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Anticonvulsant and Antioxidant Properties
Further research has explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives, underscoring their relevance in treating seizure disorders. A study synthesized a series of thiadiazole derivatives and evaluated their effectiveness using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. These compounds exhibited promising anticonvulsant activities, contributing to the development of new treatments for epilepsy (Acta poloniae pharmaceutica, 2010).
In addition to antimicrobial and anticonvulsant properties, some derivatives have been identified for their antioxidant capabilities. The synthesis of novel chalcone derivatives, for example, showed exceptional antioxidant activities, comparable to standard drugs like Ascorbic acid. This indicates the potential of such compounds in mitigating oxidative stress-related conditions (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Antimicrobial and Antitubercular Activity
Tetrahydropyrimidine-isatin hybrids, incorporating thiadiazole moieties, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies highlight the broad-spectrum bioactivity of these compounds, suggesting their potential in treating various infectious diseases (Chinese Chemical Letters, 2012).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-13-6-2-4-8-15(13)18-20-19(25-21-18)24-12-17(23)22-11-10-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYASWVKJOFBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)

![1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2748520.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)


![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)
![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)